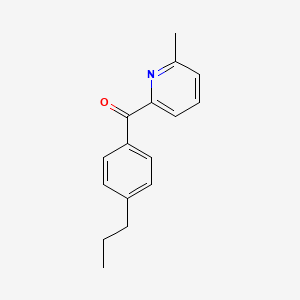

6-Methyl-2-(4-propylbenzoyl)-pyridine

Beschreibung

Eigenschaften

IUPAC Name |

(6-methylpyridin-2-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-5-13-8-10-14(11-9-13)16(18)15-7-4-6-12(2)17-15/h4,6-11H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOUQYXUHAXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243983 | |

| Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-73-5 | |

| Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 2-acetylpyridine and 4-propylbenzoyl chloride.

Reaction Conditions: The reaction involves Friedel-Crafts acylation, where 2-acetylpyridine reacts with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.

Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: 6-Methyl-2-(4-propylbenzoyl)pyridine-3-carboxylic acid.

Reduction: 6-Methyl-2-(4-propylbenzyl)pyridine.

Substitution: 6-Methyl-2-(4-propylbenzoyl)-3-bromopyridine.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic transformations.

Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

Biological Probes: Utilized in studies to understand the interaction of small molecules with biological macromolecules.

Medicine

Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Industry

Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π stacking interactions, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison

MPEP (mGluR5 Antagonist)

- Key Findings: MPEP, with a phenylethynyl group at position 2, selectively antagonizes mGluR5 receptors.

- Comparison : The 4-propylbenzoyl group in the target compound may alter receptor binding kinetics due to increased steric bulk and hydrophobicity compared to MPEP’s linear phenylethynyl group. This could shift selectivity toward other targets or modulate mGluR5 affinity.

Zolpidem Analogs (GABA_A Modulation)

- Key Findings : Zolpidem-like compounds with imidazo-fused pyridine cores and aryl substitutions at position 2 bind to GABA_A receptors via hydrogen bonds (e.g., αHis102, γSer206) .

- Comparison : The absence of an imidazo ring in this compound likely precludes GABA_A activity. However, the benzoyl group’s electron-withdrawing properties might influence interactions with other targets requiring aromatic stacking.

Carcinogenic Heterocyclic Amines (e.g., PhIP)

- Key Findings: Compounds like PhIP form DNA adducts via metabolic activation, leading to carcinogenicity in rodents .

- Comparison: The target compound lacks the amino group critical for DNA adduct formation, suggesting a lower carcinogenic risk. However, its benzoyl group could influence metabolic pathways (e.g., cytochrome P450 interactions).

Oxazolo-Pyridine Derivatives

- Key Findings : Trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in 6-methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine .

- Comparison : The 4-propylbenzoyl group may similarly improve bioavailability compared to smaller substituents but could increase hepatic metabolism due to the propyl chain.

Biologische Aktivität

6-Methyl-2-(4-propylbenzoyl)-pyridine is a pyridine derivative characterized by its unique molecular structure, which includes a methyl group and a propylbenzoyl substituent. This compound is part of a broader class of pyridine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C16H17NO

- CAS Number : 1187168-73-5

- Molecular Weight : 253.31 g/mol

The compound features a pyridine ring substituted at the 2-position with a propylbenzoyl group and at the 6-position with a methyl group, contributing to its distinctive chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study investigated the compound's efficacy against various bacterial strains, demonstrating its potential as an antimicrobial agent. The mechanism of action is hypothesized to involve the inhibition of essential metabolic processes in bacteria, leading to growth suppression.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 16 µg/mL | Effective against Gram-positive bacteria |

| Candida albicans | 64 µg/mL | Moderate antifungal activity |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that certain pyridine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. In vitro studies suggest that this compound may modulate inflammatory pathways, although specific pathways and targets remain to be fully elucidated.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation published in a peer-reviewed journal assessed the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of both E. coli and S. aureus, suggesting its potential for development as an antimicrobial agent in clinical settings.

- Inflammation Model : In a controlled animal study, researchers administered this compound to models of induced inflammation. The results demonstrated a marked reduction in inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth.

- Receptor Modulation : It may interact with receptors involved in inflammatory responses, thus modulating cytokine production.

Q & A

Q. How should researchers statistically analyze dose-response curves with non-linear kinetics?

- Methodology : Fit data to a four-parameter logistic model (e.g., GraphPad Prism): . Report 95% confidence intervals for EC and use Akaike’s criterion to compare nested models. Replicate in ≥3 independent experiments with blinded scoring .

Q. What protocols ensure reproducibility in receptor binding studies across labs?

- Methodology : Standardize membrane preparation (e.g., rat cortical homogenates centrifuged at 40,000×g). Use reference ligands (e.g., -MPEP at 5 nM) and include nonspecific binding controls (1 mM glutamate). Share raw data via platforms like Zenodo to enable meta-analyses .

Safety & Compliance

Q. What are critical safety considerations for handling this compound in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.